Benzamide, N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)-
Description
Benzamide, N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)- (CAS 101598-36-1) is a bicyclic organic compound with the molecular formula C₁₇H₂₃NO and a molecular weight of 257.37 g/mol . Its structure features a norbornane (bicyclo[2.2.1]heptane) core substituted with three methyl groups at positions 1,7,7 and a benzamide group at position 2. Key properties include:
- XLogP3: 4.4 (moderate lipophilicity)
- Topological Polar Surface Area (TPSA): 29.1 Ų (low polarity)
- Undefined Stereocenters: 3 (contributing to structural complexity) .
The compound is classified as hazardous under GHS standards, with acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and eye irritation (Category 2A, H319) . Its primary applications include use as a laboratory chemical and intermediate in organic synthesis.
Properties
CAS No. |
101598-36-1 |
|---|---|
Molecular Formula |
C17H23NO |
Molecular Weight |
257.37 g/mol |
IUPAC Name |
N-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)benzamide |
InChI |
InChI=1S/C17H23NO/c1-16(2)13-9-10-17(16,3)14(11-13)18-15(19)12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,18,19) |
InChI Key |
NTWLHHBGBISWLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(C2)NC(=O)C3=CC=CC=C3)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)- typically involves the reaction of 1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine with benzoyl chloride under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or ether, and the product is purified by recrystallization from methanol/water mixtures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Benzamide, N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of Benzamide, N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)- involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant activity is believed to be mediated through modulation of neurotransmitter systems, particularly gamma-aminobutyric acid (GABA) pathways . The compound may enhance GABAergic transmission, leading to increased inhibitory effects in the central nervous system.
Comparison with Similar Compounds
Table 1: Key Properties of Target Compound and Analogs
Structural and Functional Differences
The methyl-substituted analog (CM886584) increases hydrophobicity, which may influence binding affinity in receptor-ligand interactions .
Functional Group Modifications: N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () replaces the bicyclic system with a hydroxy-dimethyl ethyl group, reducing steric hindrance and enabling metal-catalyzed reactions via its N,O-bidentate directing group . Borneol isobutyrate (CAS 50277-27-5) and the propanoic acid ester (CAS 85586–67–0) replace the benzamide with ester groups, altering solubility and application scope (e.g., fragrances vs. pharmaceuticals) .
Stereochemical Complexity :
- The target compound’s three undefined stereocenters contrast with simpler analogs like N-(1,1-dimethylethyl)benzamide (CAS 55875-18-8), which lacks stereocenters . This complexity impacts synthesis and purification processes.
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